2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an equivalent compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrazole.
Formation of the Acetamide Linkage: The final step involves the acylation of the amine group on the pyrazole with 2-(4-methoxyphenyl)acetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
- 2-(4-methoxyphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
Uniqueness
2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to the specific positioning of the pyridine ring, which can significantly influence its binding affinity and selectivity towards biological targets. This positional isomerism can lead to differences in pharmacological activity and therapeutic potential.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-18-6-4-15(5-7-18)11-19(24)21-9-10-23-14-17(13-22-23)16-3-2-8-20-12-16/h2-8,12-14H,9-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWGQXLYLGYZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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